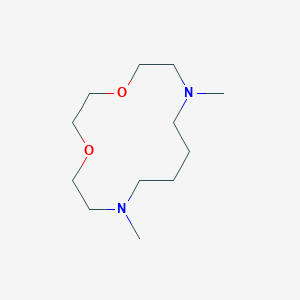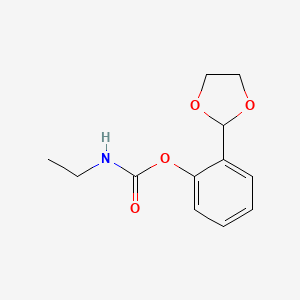
7,12-Dimethyl-1,4-dioxa-7,12-diazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12-Dimethyl-1,4-dioxa-7,12-diazacyclotetradecane is a chemical compound with the molecular formula C12H26N2O2. It is a member of the diazacyclotetradecane family, characterized by the presence of two nitrogen atoms and two oxygen atoms within a 14-membered ring structure. This compound is notable for its unique structural features, which include two tertiary amine groups and two ether linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethyl-1,4-dioxa-7,12-diazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with a diamine, such as N,N-dimethylethylenediamine, in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7,12-Dimethyl-1,4-dioxa-7,12-diazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tertiary amine groups to secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of tertiary amine groups.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
7,12-Dimethyl-1,4-dioxa-7,12-diazacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a chelating agent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 7,12-Dimethyl-1,4-dioxa-7,12-diazacyclotetradecane involves its
Properties
CAS No. |
61418-94-8 |
|---|---|
Molecular Formula |
C12H26N2O2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
7,12-dimethyl-1,4-dioxa-7,12-diazacyclotetradecane |
InChI |
InChI=1S/C12H26N2O2/c1-13-5-3-4-6-14(2)8-10-16-12-11-15-9-7-13/h3-12H2,1-2H3 |
InChI Key |
SXRFWMRQHUQIND-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCN(CCOCCOCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-(2-methylprop-2-en-1-yl)-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14570041.png)

![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]amino}butanoic acid](/img/structure/B14570053.png)
![5,5'-Di(naphtho[2,1-b]furan-2-yl)-2,2'-bi-1,3,4-oxadiazole](/img/structure/B14570059.png)






![2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14570108.png)


![6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one](/img/structure/B14570128.png)
